UCB9608 -

UCB9608

Catalog Number: EVT-8312549
CAS Number:
Molecular Formula: C20H26N8O2
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UCB9608 is a potent and selective inhibitor of phosphatidylinositol 4-kinase type III beta (PI4KIIIβ), which plays a crucial role in various cellular processes, including signal transduction and membrane trafficking. With an inhibitory concentration (IC50) of 11 nanomolar, UCB9608 exhibits a high level of potency and selectivity compared to other lipid kinases such as phosphatidylinositol 3-kinase C2 alpha, beta, and gamma . The compound has been investigated for its potential therapeutic applications, particularly in immunosuppression and organ transplantation.

Source

UCB9608 was developed by UCB Pharma, a biopharmaceutical company focused on innovation in the fields of neurology and immunology. The compound emerged from a series of medicinal chemistry optimizations aimed at enhancing solubility and selectivity while maintaining its pharmacological efficacy .

Classification

UCB9608 is classified as a small molecule inhibitor, specifically targeting lipid kinases, which are enzymes involved in the phosphorylation of lipids. Its primary target, PI4KIIIβ, is essential for the production of phosphatidylinositol 4-phosphate, a lipid that serves as a precursor for various signaling molecules within cells .

Synthesis Analysis

The synthesis of UCB9608 involves multiple steps designed to construct its complex molecular structure.

Methods:

  1. Formation of Core Structure:
    • The synthesis begins with the formation of the core structure through condensation and cyclization reactions. This step is crucial for establishing the foundational framework of UCB9608.
  2. Introduction of Functional Groups:
    • Subsequent steps involve introducing various functional groups via substitution reactions. This is vital for enhancing the compound's biological activity and selectivity.
  3. Purification:
    • Finally, purification techniques such as crystallization are employed to isolate the pure compound from reaction mixtures, ensuring high yield and purity.

Technical Details:

  • The synthetic route is optimized to maximize efficiency while minimizing impurities, often involving careful control of reaction conditions like temperature and solvent choice.
Molecular Structure Analysis

UCB9608 has a complex molecular structure characterized by several functional groups that contribute to its biological activity.

  • Molecular Formula: C18_{18}H24_{24}N6_{6}O2_{2}
  • Molecular Weight: 356.43 g/mol
  • Key Structural Features:
    • A pyrazolo[3,4-d]pyrimidine core
    • A piperazine moiety
    • Various substituents that enhance solubility and selectivity .

The three-dimensional conformation of UCB9608 has been elucidated through co-crystallization studies with PI4KIIIβ, confirming its binding mode and interaction with the enzyme .

Chemical Reactions Analysis

UCB9608 can participate in various chemical reactions, which are essential for understanding its reactivity and potential modifications.

Reactions:

  1. Oxidation:
    • UCB9608 can be oxidized under specific conditions to yield oxidized derivatives that may exhibit altered biological activities.
  2. Reduction:
    • Reduction reactions can modify functional groups on UCB9608, potentially leading to new derivatives with different pharmacological profiles.
  3. Substitution:
    • The compound can undergo substitution reactions at reactive positions, allowing for further functionalization that may enhance its therapeutic properties .

Technical Details:

  • Common reagents used include oxidizing agents like hydrogen peroxide for oxidation and sodium borohydride for reduction. The choice of nucleophiles in substitution reactions can significantly influence the outcome of these reactions.
Mechanism of Action

UCB9608 exerts its effects primarily through selective inhibition of PI4KIIIβ.

Process:

  • By inhibiting this kinase, UCB9608 disrupts the phosphorylation of phosphatidylinositol, leading to reduced levels of phosphatidylinositol 4-phosphate (PI4P). This disruption affects downstream signaling pathways critical for immune response regulation.

Data:

  • The inhibition mechanism has been characterized using biochemical assays that demonstrate the compound's selectivity over other lipid kinases, reinforcing its potential as a therapeutic agent in conditions requiring immunosuppression .
Physical and Chemical Properties Analysis

UCB9608 possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Enhanced solubility compared to earlier compounds in its class due to structural modifications made during development.

Chemical Properties:

  • Stability: Exhibits stability under physiological conditions, which is crucial for therapeutic applications.
  • pH Sensitivity: The compound maintains activity across a range of pH levels typical in biological environments.
Applications

UCB9608 has several scientific applications:

  1. Biochemical Research:
    • Utilized as a tool compound to study the role of PI4KIIIβ in cellular signaling pathways.
  2. Cellular Assays:
    • Employed in assays to investigate the effects of PI4KIIIβ inhibition on various cell types, contributing to our understanding of immune responses.
  3. Therapeutic Development:
    • Explored as a potential treatment for conditions requiring immunosuppression, such as organ transplantation or autoimmune diseases .
  4. Drug Discovery:
    • Serves as a lead compound for developing new drugs targeting PI4KIIIβ and related pathways in cancer and inflammatory diseases .
Introduction to UCB9608 in Immunosuppressive Therapy

Rationale for Targeting Phosphatidylinositol 4-Kinase III Beta in Immune Modulation

Phosphoinositide kinases represent a diverse family of lipid kinases that regulate critical cellular processes, including membrane trafficking, signal transduction, and immune cell activation. Among these, Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) has emerged as a promising therapeutic target for immune modulation due to its pivotal role in phosphoinositide metabolism and intracellular signaling pathways. PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger essential for the formation of signaling complexes and membrane trafficking events in immune cells [4].

The inhibition of PI4KIIIβ disrupts downstream signaling cascades involved in T-cell activation and cytokine production. Specifically, PI4KIIIβ regulates the assembly of immune synapses and the subsequent activation of T-lymphocytes following antigen presentation. This molecular mechanism positions PI4KIIIβ as a strategic intervention point for suppressing undesirable immune responses, particularly in the context of organ transplantation where T-cell-mediated rejection represents a significant clinical challenge. Unlike conventional immunosuppressants that broadly suppress the immune system, PI4KIIIβ inhibitors offer the potential for more selective modulation of immune pathways [1] [4].

Table 1: Phosphoinositide Kinase Families and Their Functions

Kinase FamilyKey MembersPrimary FunctionTherapeutic Relevance
Type III PI4KPI4KIIIα, PI4KIIIβPI4P productionViral infection, Immunosuppression
Class I PI3KPI3Kα, PI3Kβ, PI3Kδ, PI3KγPIP3 productionOncology, Immunodeficiencies
PIP KinasesPIP5K, PIP4KPIP2 productionMetabolic disorders
Type II PI4KPI4KIIα, PI4KIIβPI4P productionUnder investigation

UCB9608 as a Novel Immunosuppressive Agent: Historical Development and Research Significance

UCB9608 emerged from a systematic medicinal chemistry campaign aimed at developing potent, selective, and orally bioavailable PI4KIIIβ inhibitors. Initial efforts identified a series of 7-piperazin-1-ylthiazolo[5,4-d]pyrimidin-5-amines with immunosuppressive properties but suboptimal physicochemical characteristics, including poor solubility and off-target activities against related lipid kinases. Through iterative structure-activity relationship studies, researchers optimized this chemical series to improve selectivity, metabolic stability, and pharmacokinetic profiles [1] [8].

Compound 44 (designated UCB9608) represented the culmination of this optimization process. UCB9608 ((S)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide) demonstrates exceptional potency against PI4KIIIβ, with a half-maximal inhibitory concentration (IC50) of 11 nM in cell-free assays. Crucially, UCB9608 exhibits remarkable selectivity, showing minimal activity against related lipid kinases including Phosphatidylinositol-3-Kinase Class 2 Alpha, Beta, and Gamma isoforms even at significantly higher concentrations [2] [5] [8]. The research significance of UCB9608 extends beyond its biochemical potency. UCB9608 demonstrates excellent oral bioavailability and metabolic stability, addressing critical limitations of earlier compounds in the series. Its physicochemical properties, particularly improved solubility, facilitate reliable absorption and distribution. The resolution of a co-crystal structure of UCB9608 bound to PI4KIIIβ provided critical insights into the binding mode, confirming specific interactions within the ATP-binding pocket and offering a structural blueprint for future inhibitor design [1] [3].

Table 2: Evolution of PI4KIIIβ Inhibitors Leading to UCB9608

CompoundPI4KIIIβ IC50 (nM)SolubilitySelectivity ProfileKey Advancement
Initial Series10-50LowModerate off-target activityProof of concept
Compound 2215ModerateImprovedFirst in vivo profiling
UCB9608 (44)11HighExcellentOptimal PK/PD properties

Functionally, UCB9608 potently suppresses immune activation in cellular assays, evidenced by its inhibition of the human mixed lymphocyte reaction (HuMLR) with an IC50 of 37 nM. This in vitro potency, combined with favorable pharmacokinetic properties, positions UCB9608 as an exceptional chemical tool for elucidating the immunological consequences of PI4KIIIβ inhibition [1] [3] [8].

Current Challenges in Organ Transplantation and the Role of Phosphatidylinositol 4-Kinase III Beta Inhibition

Organ transplantation faces persistent challenges related to allograft rejection despite advances in surgical techniques and immunosuppressive regimens. Current standard-of-care immunosuppressants, including calcineurin inhibitors (e.g., tacrolimus, cyclosporine) and mammalian target of rapamycin inhibitors, suffer from significant limitations. These include non-specific immunosuppression leading to increased infection and malignancy risk, nephrotoxicity, metabolic disturbances, and inadequate long-term control of chronic rejection. Furthermore, existing agents often fail to induce durable immunological tolerance, necessitating lifelong multidrug regimens with cumulative toxicities [1] [3].

The discovery that PI4KIIIβ inhibition prolongs allogeneic organ engraftment offers a novel therapeutic approach to these challenges. In vivo studies demonstrated that UCB9608 significantly prolongs retention of heterotopic allografts in animal models, establishing proof-of-concept for targeting this kinase in transplantation medicine. The mechanism appears distinct from conventional immunosuppressants, as PI4KIIIβ inhibition modulates early T-cell activation events and disrupts the formation of the immunological synapse rather than targeting later stages of cytokine production or lymphocyte proliferation [1] [3].

This unique mechanism of action presents several theoretical advantages. First, by acting proximally in the immune activation cascade, PI4KIIIβ inhibition may offer broader suppression of downstream effector pathways. Second, the targeted nature of kinase inhibition potentially reduces off-target toxicities associated with calcineurin inhibition. Third, the oral bioavailability of UCB9608 suggests potential for patient-friendly administration in chronic transplant maintenance therapy. Research indicates that the immunomodulatory effects of PI4KIIIβ inhibition extend beyond T-cells to other immune cell populations involved in graft rejection, including antigen-presenting cells, potentially contributing to its efficacy in prolonging allograft survival [1] [3] [4].

Table 3: Comparison of Immunosuppressant Mechanisms

Immunosuppressant ClassMolecular TargetPrimary Cellular EffectLimitations in Transplantation
Calcineurin InhibitorsCalcineurin phosphataseInhibits IL-2 transcriptionNephrotoxicity, Neurotoxicity
mTOR InhibitorsmTOR kinaseInhibits lymphocyte proliferationDyslipidemia, Impaired wound healing
AntimetabolitesDe novo purine synthesisReduces lymphocyte proliferationBone marrow suppression
PI4KIIIβ Inhibitors (UCB9608)PI4KIIIβ kinaseDisrupts immune synapse formationUnder investigation

The research surrounding UCB9608 thus represents a significant advancement in addressing the unmet need for more specific, less toxic immunosuppressive agents capable of extending allograft survival while minimizing treatment-related morbidity. While clinical translation remains forthcoming, UCB9608 serves as a critical pharmacological tool for validating PI4KIIIβ as a therapeutic target in transplantation immunology and potentially other immune-mediated disorders [1] [3] [4].

Properties

Product Name

UCB9608

IUPAC Name

4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide

Molecular Formula

C20H26N8O2

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)

InChI Key

WRONAJQPZWDYAR-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.